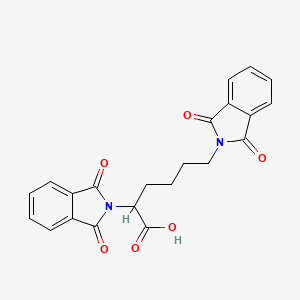

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid

Description

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid is a synthetic organic compound featuring two 1,3-dioxoisoindolin-2-yl groups attached to the hexanoic acid backbone at positions 2 and 6. The mono-substituted variant has a molecular formula of C₁₄H₁₅NO₄, a molecular weight of 261.27 g/mol, and a purity ≥95% . The bis-substituted derivative likely exhibits increased steric hindrance and hydrophobicity due to the additional dioxoisoindolinyl group, which may influence its solubility and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(1,3-dioxoisoindol-2-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6/c25-18-13-7-1-2-8-14(13)19(26)23(18)12-6-5-11-17(22(29)30)24-20(27)15-9-3-4-10-16(15)21(24)28/h1-4,7-10,17H,5-6,11-12H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZBWTXYTSGCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286455 | |

| Record name | 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43018-26-4, 6298-08-4 | |

| Record name | NSC126856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45858 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with isoindolinone precursors. One common method includes the condensation of hexanoic acid with phthalic anhydride in the presence of a catalyst, followed by cyclization to form the isoindolinone rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the isoindolinone groups, potentially leading to new compounds with different properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, altering its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of potential products .

Scientific Research Applications

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activities make it a subject of interest in studies related to enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindolinone groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Substituted Analogs

6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid (CAS 4443-26-9)

- Structure: A single 1,3-dioxoisoindolin-2-yl group attached to the sixth carbon of hexanoic acid.

- Molecular Weight : 261.27 g/mol .

- Applications : Used as a building block in solid-phase synthesis of histone deacetylase (HDAC) inhibitors .

- Stability : Sensitive to oxidizers and heat; decomposes to release nitrogen oxides .

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic Acid (CAS 40732-91-0)

- Structure : A dioxoisoindolinyl group at position 4 with a hydroxyl group at position 2.

- Similarity Score: 0.86 (compared to 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid) .

Bis-Substituted Compounds

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid (CAS 2483-46-7)

- Structure: Two tert-butoxycarbonyl (Boc) groups at positions 2 and 6 of hexanoic acid.

- Molecular Weight : 346.42 g/mol .

- Applications : Used in peptide dendrimer synthesis for gene delivery in cancer research .

- Comparison : Unlike the dioxoisoindolinyl derivative, Boc groups are bulkier and provide orthogonal protection for amine functionalities in peptide synthesis.

6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid (CAS 66653-54-1)

- Structure: Combines a dioxoisoindolinyl group at position 2 with an amino group at position 6.

- Applications: Not explicitly stated, but amino groups enable conjugation in drug design .

- Key Difference: The amino group introduces a reactive site for further functionalization, unlike the non-reactive hexanoic acid chain in the bis-dioxoisoindolinyl compound.

Functionalized Derivatives

6-{4-[(3-(1,3-Dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}hexanoic Acid (Compound 10e)

- Structure: A triazole-linked dioxoisoindolinyl-piperidinyl hybrid attached to hexanoic acid.

- Comparison : The triazole and piperidinyl moieties enhance biological activity compared to simpler dioxoisoindolinyl derivatives.

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Synthetic Utility: Mono-substituted dioxoisoindolinyl compounds (e.g., CAS 4443-26-9) are pivotal in solid-phase synthesis for drug discovery, particularly HDAC inhibitors .

- Biological Activity : Functionalization with heterocycles (e.g., triazoles) enhances bioactivity, as seen in compound 10e .

- Stability Concerns : Dioxoisoindolinyl derivatives degrade under heat or oxidative conditions, necessitating careful handling .

Biological Activity

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a hexanoic acid backbone with two isoindolin-2-one moieties, which contribute to its biological activity. Its structure allows for interactions with various biological targets, particularly proteins involved in cell signaling.

The primary mechanism through which this compound exerts its effects is through the inhibition of protein tyrosine kinases (PTKs). PTKs are crucial in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cellular signaling pathways that lead to tumor growth and survival.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that it induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Apoptosis induction via PTK inhibition |

| MCF-7 (Breast Cancer) | 15 | Disruption of cell cycle progression |

| HeLa (Cervical Cancer) | 12 | Activation of caspase pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacteria and fungi.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 625 µg/mL | Bactericidal |

| Escherichia coli | No activity | - |

| Candida albicans | 500 µg/mL | Fungistatic |

Study 1: In Vitro Analysis of Antitumor Effects

A study conducted on the A549 lung cancer cell line demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis.

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, the compound was tested against several bacterial strains. It exhibited significant activity against Staphylococcus aureus but was ineffective against Escherichia coli. The results suggest selective antimicrobial properties that may be useful in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid in laboratory settings?

- Methodological Answer :

- Ventilation : Use only in a chemical fume hood to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact due to potential irritation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent unintended reactions .

- Storage : Keep in a tightly sealed container away from oxidizers and ignition sources to mitigate decomposition risks .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of isoindolinone rings and hexanoic acid backbone. Compare peaks with synthesized standards .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for resolution .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify molecular weight (CHNO, theoretical MW 384.4) and detect fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the isoindolinone rings to assess thermal stability. Simulate reaction pathways with oxidizing agents (e.g., O) to identify decomposition products like CO or NO .

- Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility trends. Compare with experimental data from HPLC retention times .

- Reaction Pathway Optimization : Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate synthetic routes and minimize byproduct formation .

Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer :

- Cross-Validation : Replicate published procedures (e.g., multi-step coupling reactions) while varying catalysts (e.g., Pd vs. Cu) and solvents (e.g., THF vs. DMF) to identify yield-limiting factors .

- In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., isoindolinone ring closure) and optimize reaction time/temperature .

- Statistical Design of Experiments (DoE) : Apply factorial design to test interactions between variables (e.g., reagent stoichiometry, pH). Analyze via ANOVA to pinpoint critical parameters .

Q. How can interdisciplinary approaches enhance the study of this compound’s biological or material science applications?

- Methodological Answer :

- Bioconjugation Studies : Functionalize the hexanoic acid moiety with fluorescent probes (e.g., FITC) for tracking cellular uptake via confocal microscopy. Validate with cytotoxicity assays .

- Polymer Chemistry : Incorporate the compound into polyesters or polyamides as a crosslinker. Test thermal stability (TGA/DSC) and mechanical properties (tensile testing) .

- Machine Learning : Train models on PubChem datasets to predict novel derivatives with enhanced bioactivity or material properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (e.g., pH 7.4 buffer, 25°C) using standardized purity criteria (e.g., ≥98% by HPLC). Document batch-to-batch variability .

- Environmental Stress Testing : Expose the compound to UV light, humidity, or elevated temperatures (40–60°C) for 1–4 weeks. Monitor degradation via LC-MS and compare with literature .

- Meta-Analysis : Aggregate data from peer-reviewed studies and preprints. Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.